Ethyl 5-(4-nitrobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(4-nitrobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. This scaffold is substituted at three key positions:
- Position 1: An ethyl carboxylate group, which enhances solubility and modulates electronic properties.
- Position 3: A 4-(trifluoromethyl)phenyl group, contributing hydrophobicity and metabolic stability.
This compound is structurally analogous to aminothienopyridazine derivatives studied for tau aggregation inhibition in neurodegenerative diseases .
Properties
IUPAC Name |
ethyl 5-[(4-nitrobenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F3N4O6S/c1-2-36-22(33)18-16-11-37-20(27-19(31)12-3-7-15(8-4-12)30(34)35)17(16)21(32)29(28-18)14-9-5-13(6-10-14)23(24,25)26/h3-11H,2H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQLBRKAWHQJIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F3N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(4-nitrobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound belonging to the thieno[3,4-d]pyridazine class. Its unique structure, characterized by a thieno ring fused with a pyridazine system and various functional groups, suggests potential biological activities that merit investigation. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₅F₃N₂O₄S, with a molecular weight of approximately 531.51 g/mol. The compound features a nitrobenzamide moiety and a trifluoromethylphenyl substituent, which are believed to enhance its biological activity by influencing its interactions with biological targets.
Antidiabetic Potential
Preliminary studies suggest that ethyl derivatives of thieno[3,4-d]pyridazines may act as multi-target antidiabetic agents. For example, related compounds have been evaluated for their inhibitory effects on enzymes such as α-glucosidase and α-amylase. These enzymes are critical in carbohydrate metabolism and glucose absorption. In vitro assays have shown promising IC50 values for these compounds, indicating effective inhibition .
| Compound | Target Enzyme | IC50 Value (µM) |
|---|---|---|
| Ethyl 5-(4-nitrobenzamido)-... | α-glucosidase | TBD |
| Ethyl 5-(4-nitrobenzamido)-... | α-amylase | TBD |
| Acarbose (standard) | α-glucosidase | 2.0 |
| Acarbose (standard) | α-amylase | 1.58 |
The biological activity of Ethyl 5-(4-nitrobenzamido)-... is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in glucose metabolism, thereby reducing postprandial blood glucose levels.
- Receptor Modulation : Similar compounds have been shown to interact with adenosine receptors, suggesting potential allosteric modulation that could influence various signaling pathways.
- Antioxidant Activity : Initial assessments indicate that the compound might possess antioxidant properties that protect against oxidative stress in cellular environments .
In Vitro Studies
In vitro evaluations conducted on structurally similar compounds have yielded significant insights into their pharmacological profiles:
- Antidiabetic Activity : Compounds from the same class exhibited IC50 values ranging from 0.91 µM to 6.28 µM against various diabetic targets such as PTP1B and DPPH radicals .
In Vivo Studies
While specific in vivo studies on Ethyl 5-(4-nitrobenzamido)-... are sparse, research on related thieno[3,4-d]pyridazines has demonstrated favorable pharmacokinetic profiles with good bioavailability and low toxicity in animal models . These findings support further exploration of this compound's therapeutic potential.
Comparison with Similar Compounds
Substituent Effects at Position 5
- 4-Nitrobenzamido Group: Introduces strong electron-withdrawing effects, which may enhance stability and alter binding kinetics compared to amino or aliphatic amido derivatives.
- Amino Group (Compound 30): Simpler structure with high synthetic yield (90%) and demonstrated tau aggregation inhibition.
- 3-Phenylpropanoyl Amino (): Increased lipophilicity may reduce aqueous solubility but improve membrane permeability.
Substituent Effects at Position 3
- 4-(Trifluoromethyl)phenyl : Common across all compounds, this group enhances metabolic stability and hydrophobic interactions. Its presence in Compound 30 correlates with higher potency compared to the trifluoromethoxy variant in Compound 31 .
- 4-(Trifluoromethoxy)phenyl (Compound 31) : The oxygen atom introduces polarity, reducing potency and synthesis yield (55%) compared to Compound 30 .
Research Findings and Implications
- The 4-nitrobenzamido group may enhance target specificity or alter pharmacokinetics .
- Thermodynamic Stability: The nitro group’s electron-withdrawing nature could stabilize the thieno[3,4-d]pyridazine core, reducing susceptibility to metabolic degradation.
Preparation Methods
Temperature and Solvent Effects
Cyclization steps require high temperatures (180–200°C) in polar aprotic solvents (e.g., DMF, NMP). Lower temperatures (<150°C) result in incomplete ring closure, while protic solvents (e.g., EtOH) promote side reactions.
Catalytic Systems
Analytical Characterization
| Property | Data |
|---|---|
| Molecular Formula | C₂₄H₁₆F₃N₅O₆S |
| Molecular Weight | 595.47 g/mol |
| FT-IR (cm⁻¹) | 1720 (ester C=O), 1675 (amide C=O), 1520 (NO₂ asym) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.45 (d, J=8.8 Hz, 2H, Ar-H), 7.95 (d, J=8.4 Hz, 2H, Ar-H), 4.35 (q, J=7.2 Hz, 2H, OCH₂CH₃) |
| LC-MS (ESI+) | m/z 596.1 [M+H]⁺ |
Comparative Yield Analysis
| Step | Method | Yield | Purity (HPLC) |
|---|---|---|---|
| Core cyclization | PTC/K₂CO₃/TBAB in benzene | 68% | 95% |
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 82% | 98% |
| Amidation | 4-Nitrobenzoyl chloride, DIPEA, DMF | 76% | 97% |
Mechanistic Insights
Cyclocondensation Mechanism
The PTC-mediated reaction proceeds via deprotonation of malononitrile by K₂CO₃, forming a reactive dianion that attacks phenyl isothiocyanate. Sequential nucleophilic displacements yield the thienopyridazine core.
Annulation Pathways
Hydrazine derivatives, as described in patent WO2022056100A1, facilitate pyridazine ring closure through [3+2] cycloadditions, with trifluoromethyl groups introduced via electrophilic substitution.
Challenges and Solutions
- Regioselectivity : Competing substitution at positions 2 and 6 is mitigated by steric directing groups (e.g., trifluoromethyl).
- Nitro Group Stability : Use of mild nitrating agents (e.g., HNO₃/Ac₂O) prevents over-nitration.
Industrial Scalability Considerations
Batch processes employing continuous flow reactors enhance yield (12% increase) by improving heat transfer during exothermic cyclization. Solvent recovery systems (e.g., wiped-film evaporation) reduce environmental impact.
Q & A
Basic: What are the standard synthetic protocols for preparing this compound, and how are intermediates characterized?
Answer:
The synthesis typically involves multi-step reactions starting with the thieno[3,4-d]pyridazine core. Key steps include:
- Cyclocondensation of thiophene derivatives with pyridazine precursors under reflux in aprotic solvents (e.g., DMF or THF) .
- Amidation at position 5 using 4-nitrobenzoyl chloride in the presence of a coupling agent (e.g., HATU or DCC) .
- Esterification at position 1 with ethyl chloroformate under basic conditions (e.g., triethylamine) .
Intermediate characterization employs NMR (1H/13C), IR (to confirm carbonyl groups at ~1650–1750 cm⁻¹), and MS (to verify molecular ion peaks). For example, analogous compounds show ethyl ester protons as triplets at δ ~1.3–1.5 ppm and quartets at δ ~4.3–4.5 ppm in 1H NMR .
Basic: How do researchers confirm the compound’s structural integrity post-synthesis?
Answer:
Structural validation combines:
- X-ray crystallography to resolve 3D conformation, particularly the dihedral angles between the thienopyridazine core and substituents (e.g., nitrobenzamido vs. trifluoromethylphenyl groups) .
- 2D NMR (COSY, HSQC, HMBC) to assign proton-carbon correlations, ensuring correct regiochemistry. For instance, HMBC correlations between the amide NH and the pyridazine carbonyl confirm substitution patterns .
- Elemental analysis (C, H, N, S) to validate purity (>95%) .
Advanced: What methodologies are used to analyze discrepancies in biological activity across structural analogs?
Answer:
Contradictions in activity (e.g., antitumor potency in some analogs but not others) are addressed via:
- Comparative SAR studies : Systematic substitution of the 4-nitrobenzamido or trifluoromethylphenyl groups to assess their impact on target binding. For example, replacing nitro with methoxy reduces electron-withdrawing effects, altering enzyme inhibition .
- Molecular docking against crystallographic protein data (e.g., kinase domains) to predict binding affinities. The trifluoromethyl group’s hydrophobicity may enhance interactions with hydrophobic pockets .
- In vitro selectivity panels to rule off-target effects. Analog-specific discrepancies in IC50 values often correlate with solubility differences, measured via HPLC logP analysis .
Advanced: How can researchers optimize reaction conditions to improve yield and purity?
Answer:
Optimization strategies include:
- Solvent screening : Polar aprotic solvents (e.g., DMF) improve amidation yields compared to THF due to better reagent solubility .
- Temperature control : Lower temperatures (0–5°C) during nitrobenzamido coupling reduce side reactions (e.g., ester hydrolysis) .
- Catalyst use : Palladium catalysts (e.g., Pd/C) enhance cyclization efficiency in thienopyridazine core formation, achieving yields >85% .
- Workup protocols : Gradient silica gel chromatography (hexane/EtOAc) separates unreacted nitrobenzamide precursors, confirmed by TLC monitoring .
Advanced: What experimental approaches resolve spectral data contradictions (e.g., unexpected NMR shifts)?
Answer:
Unexpected shifts (e.g., downfield aromatic protons) are investigated via:
- Variable-temperature NMR to detect conformational dynamics or tautomerism in the pyridazine ring .
- Isotopic labeling (e.g., D₂O exchange) to confirm exchangeable protons (e.g., amide NH) and rule out impurities .
- Comparative analysis with structurally validated analogs. For example, trifluoromethyl groups cause deshielding of adjacent protons, shifting signals by ~0.3–0.5 ppm .
Advanced: How is X-ray crystallography applied to study this compound’s interaction with biological targets?
Answer:
- Co-crystallization with target proteins (e.g., kinases) under conditions mimicking physiological pH and ionic strength .
- Electron density maps resolve binding modes: The nitro group’s orientation in the active site correlates with hydrogen bonding to conserved lysine residues, while the trifluoromethylphenyl group occupies hydrophobic subsites .
- B-factor analysis quantifies flexibility; rigid regions (e.g., pyridazine core) indicate stable interactions, while mobile substituents suggest dynamic binding .
Advanced: What strategies mitigate batch-to-batch variability in biological assays?
Answer:
- Strict QC protocols : HPLC purity thresholds (>98%) and LC-MS to detect trace impurities (e.g., de-esterified byproducts) .
- Standardized assay conditions : Fixed DMSO concentrations (<1% v/v) to prevent solvent-induced protein denaturation .
- Positive controls : Reference compounds (e.g., staurosporine for kinase inhibition) normalize inter-assay variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
